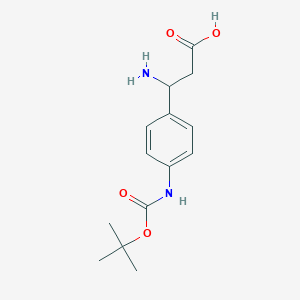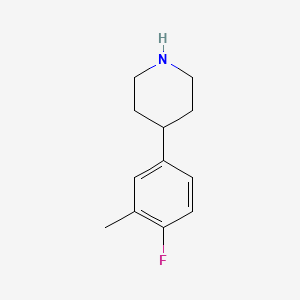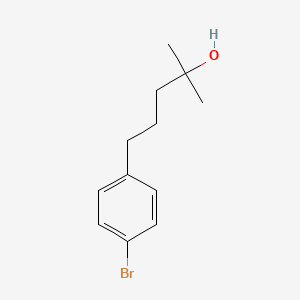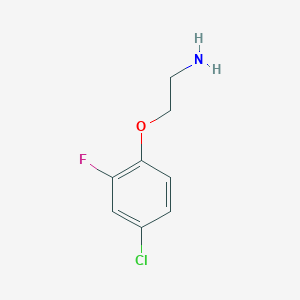
3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protecting groups. One common method involves the reaction of 3-amino-3-phenylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure selective protection of the amino group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The phenyl ring can undergo electrophilic aromatic substitution reactions, while the amino group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound is often used in peptide coupling reactions, where the carboxyl group reacts with amino groups of other amino acids to form peptide bonds. Common reagents for these reactions include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, deprotection of the Boc group yields the free amine, which can then participate in further coupling reactions to form peptides.
Aplicaciones Científicas De Investigación
3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. Its Boc-protected amino group allows for selective reactions, making it valuable in multi-step synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: Research into drug development often utilizes this compound to design and synthesize peptide-based therapeutics. Its structural properties make it a useful tool in the development of enzyme inhibitors and receptor agonists/antagonists.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is primarily related to its role as a building block in peptide synthesis. The Boc-protected amino group allows for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparación Con Compuestos Similares
Similar compounds to 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid include:
3-Amino-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid: Similar structure but with variations in the position of the Boc group.
4-((tert-butoxycarbonyl)amino)butanoic acid: Another Boc-protected amino acid with a different carbon chain length.
N-Boc-cis-4-N-Fmoc-amino-L-proline: A Boc-protected amino acid used in peptide synthesis with different protecting groups .
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in synthetic applications.
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
3-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)11(15)8-12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
VGZYANPTTUSKSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B13612024.png)
![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)

![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)

![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)




